
1,1'-(Pyrazolidine-1,3-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pyrazolidine-1,3-diyl)diethanone is a chemical compound with the molecular formula C7H12N2O2 It is a member of the pyrazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Pyrazolidine-1,3-diyl)diethanone can be synthesized through the intramolecular Raschig amination of 1,3-diaminopropane with sodium hypochlorite. This method involves the oxidation of 1,3-diaminopropane, leading to the formation of pyrazolidine . The reaction conditions include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
The industrial production of 1,1’-(Pyrazolidine-1,3-diyl)diethanone typically involves large-scale synthesis using the same intramolecular Raschig amination process. The reaction parameters are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pyrazolidine-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolidine derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazolidine ring.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pyrazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Pyrazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: This compound has a similar structure but with a bicyclic ring system.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: Another similar compound with a thienothiophene ring system.
Uniqueness
1,1’-(Pyrazolidine-1,3-diyl)diethanone is unique due to its pyrazolidine ring structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
820972-87-0 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(1-acetylpyrazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YTJGFQUUCQHULX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCN(N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


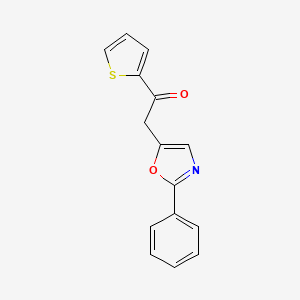
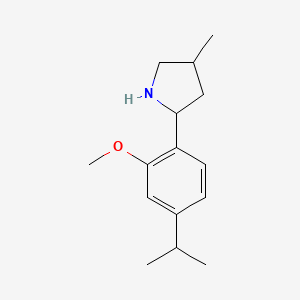
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
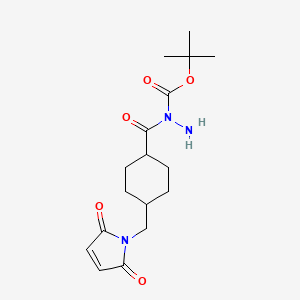
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)



![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)
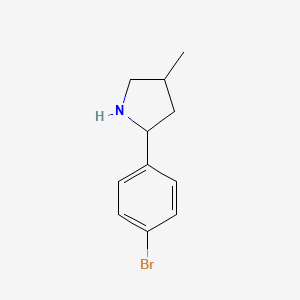
![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
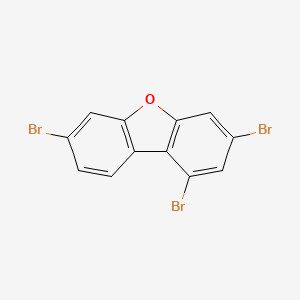
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
